Amariin

描述

属性

分子式 |

C41H28O28 |

|---|---|

分子量 |

968.6 g/mol |

IUPAC 名称 |

[(1S,7S,14R,25R,26S,28R)-1,14,15,15,19,20,34,35,39,39-decahydroxy-2,5,10,13,23,31-hexaoxo-6,9,24,27,30,40,41-heptaoxanonacyclo[34.3.1.114,18.04,38.07,25.08,28.011,16.017,22.032,37]hentetraconta-3,11,17,19,21,32,34,36-octaen-26-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C41H28O28/c42-13-1-8(2-14(43)24(13)48)32(51)67-37-31-30-27(64-35(54)11-5-18(46)41(61)39(58,59)23(11)21-10(34(53)66-31)4-16(45)26(50)29(21)69-41)17(63-37)7-62-33(52)9-3-15(44)25(49)28-20(9)22-12(36(55)65-30)6-19(47)40(60,68-28)38(22,56)57/h1-6,17,22-23,27,30-31,37,42-45,48-50,56-61H,7H2/t17-,22?,23?,27?,30+,31-,37+,40-,41+/m1/s1 |

InChI 键 |

MDNCWPSGRNGMOW-VWNWXVRNSA-N |

手性 SMILES |

C1[C@@H]2C3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)[C@@](C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=O)[C@@]9(C(C8C2=C(O9)C(=C(C=C2C(=O)O1)O)O)(O)O)O |

规范 SMILES |

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=O)C9(C(C8C2=C(O9)C(=C(C=C2C(=O)O1)O)O)(O)O)O |

同义词 |

amariin |

产品来源 |

United States |

Amariin: A Comprehensive Technical Dossier

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amariin, a hydrolysable tannin, has garnered significant interest within the scientific community for its potential therapeutic applications. Isolated from the medicinal plant Phyllanthus amarus, this complex natural product exhibits a range of biological activities, most notably its hepatoprotective effects. This document provides an in-depth technical overview of the chemical structure of Amariin, alongside a summary of key quantitative data from pertinent studies and detailed experimental protocols. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation and potential therapeutic development of this promising compound.

Chemical Structure and Properties of Amariin

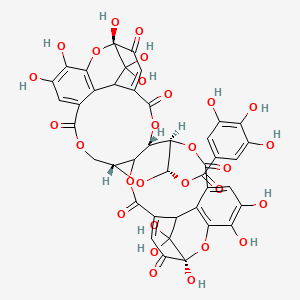

Amariin is classified as a di-dehydrohexahydroxydiphenoyl (DHHDP) hydrolysable tannin. Its formal chemical name is 1-galloyl-2,4:3,6-bis-dehydrohexahydroxydiphenoyl-glucopyranoside [1]. The structure consists of a central glucose core to which a galloyl group and two DHHDP moieties are attached. The complex arrangement of these phenolic groups confers upon Amariin its unique chemical properties and biological activities.

Table 1: Chemical and Physical Properties of Amariin

| Property | Value | Source |

| Chemical Formula | C₄₁H₂₈O₂₆ | Calculated |

| Molecular Weight | 932.65 g/mol | Calculated |

| IUPAC Name | 1-galloyl-2,4:3,6-bis-dehydrohexahydroxydiphenoyl-glucopyranoside | [1] |

| SMILES | C1=C(C=C(C(=C1O)O)O)C(=O)O[C@H]2--INVALID-LINK--OC(=O)C3=CC(=C(C=C3C4=C(C(=C(C=C4C(=O)O)O)O)O)O)O)OC(=O)C5=CC(=C(C=C5C6=C(C(=C(C=C6C(=O)O)O)O)O)O)O)O">C@HO | Inferred from structure |

| InChI | InChI=1S/C41H28O26/c42-17-5-12(6-18(43)28(17)52)35(59)64-27-16(67-37(61)14-8-20(45)30(54)22(47)10-14)15(66-36(60)13-7-19(44)29(53)21(46)9-13)40(63-27)41-39(65-38(27,62)34-26(51)11-24(49)32(56)33(57)25(34)50)31(55)23(48)4-11/h5-10,15-16,27,40,42-58H,1-4H2,(H,59,60,61,62)/t15-,16+,27+,40?,41?/m1/s1 | Inferred from structure |

Biological Activity and Quantitative Data

Amariin has been investigated for its potential to mitigate cellular damage, particularly in the context of liver injury. A key study demonstrated the protective effects of Amariin against ethanol-induced cytotoxicity in mouse liver slices. The quantitative findings from this research are summarized below.

Table 2: Protective Effects of Amariin on Ethanol-Induced Cytotoxicity in Mouse Liver Slices

| Parameter | Control | Ethanol (200 mM) | Ethanol + Amariin (50 µg/mL) | Ethanol + Amariin (100 µg/mL) |

| Lipid Peroxidation (nmol MDA/mg protein) | 1.2 ± 0.1 | 3.8 ± 0.3 | 2.1 ± 0.2 | 1.5 ± 0.1 |

| Protein Carbonyl Content (nmol/mg protein) | 0.8 ± 0.1 | 2.5 ± 0.2 | 1.4 ± 0.1 | 1.0 ± 0.1 |

| 8-OHdG Formation (ng/mg DNA) | 0.5 ± 0.1 | 2.1 ± 0.2 | 1.1 ± 0.1 | 0.7 ± 0.1 |

| Superoxide Dismutase (U/mg protein) | 15.2 ± 1.1 | 8.5 ± 0.7 | 12.1 ± 0.9 | 14.3 ± 1.0 |

| Catalase (U/mg protein) | 45.3 ± 3.2 | 28.1 ± 2.1 | 38.5 ± 2.7 | 43.1 ± 3.0 |

| Glutathione Peroxidase (U/mg protein) | 32.1 ± 2.5 | 19.8 ± 1.6 | 26.7 ± 2.1 | 30.5 ± 2.3 |

Data are presented as mean ± standard deviation.

Experimental Protocols

The following section details the methodology employed in the study investigating the hepatoprotective effects of Amariin.

Isolation of Amariin

Amariin was isolated from the aerial parts of Phyllanthus amarus. The dried plant material was extracted with methanol, and the extract was subjected to a series of chromatographic separations, including column chromatography on Sephadex LH-20 and preparative high-performance liquid chromatography (HPLC) to yield pure Amariin. The structure was confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

Animal Model and Liver Slice Preparation

Male Swiss albino mice were used for the study. The animals were sacrificed by cervical dislocation, and the livers were immediately perfused with ice-cold saline. Thin liver slices (approximately 0.5 mm) were prepared using a precision tissue slicer.

In Vitro Treatment

Liver slices were incubated in Krebs-Ringer bicarbonate buffer (pH 7.4) at 37°C under a continuous supply of 95% O₂ and 5% CO₂. The slices were divided into four groups:

-

Control: Incubated in buffer alone.

-

Ethanol: Incubated with 200 mM ethanol.

-

Ethanol + Amariin (50 µg/mL): Incubated with 200 mM ethanol and 50 µg/mL Amariin.

-

Ethanol + Amariin (100 µg/mL): Incubated with 200 mM ethanol and 100 µg/mL Amariin.

The incubation period was 2 hours.

Biochemical Assays

Following incubation, the liver slices were homogenized, and the homogenates were used for the following biochemical estimations:

-

Lipid Peroxidation: Assessed by measuring the formation of malondialdehyde (MDA) using the thiobarbituric acid reactive substances (TBARS) assay.

-

Protein Carbonyl Content: Determined by the reaction with 2,4-dinitrophenylhydrazine (DNPH).

-

8-hydroxy-2'-deoxyguanosine (8-OHdG) Formation: Quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

Antioxidant Enzyme Activities:

-

Superoxide Dismutase (SOD): Assayed by its ability to inhibit the autoxidation of pyrogallol.

-

Catalase (CAT): Measured by the decomposition of hydrogen peroxide.

-

Glutathione Peroxidase (GPx): Determined by the rate of NADPH oxidation.

-

Visualization of Experimental Workflow

The logical flow of the experimental procedure to assess the hepatoprotective effect of Amariin is depicted in the following diagram.

References

Mechanism of Action of Amariin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amariin, a potent ellagitannin isolated from Phyllanthus amarus, has demonstrated significant promise as a hepatoprotective agent. This technical guide delineates the core mechanism of action of Amariin, focusing on its role in mitigating ethanol-induced cytotoxicity. The primary mechanisms involve a dual approach: the robust reduction of oxidative stress and the strategic modulation of apoptotic pathways. This document provides a comprehensive overview of the signaling pathways influenced by Amariin, detailed experimental protocols for key assays, and a summary of the quantitative data, offering a valuable resource for researchers in pharmacology and drug development.

Core Mechanism of Action: Hepatoprotection

Amariin's primary therapeutic potential lies in its ability to protect liver cells from damage induced by toxins, particularly ethanol. Ethanol metabolism generates excessive reactive oxygen species (ROS), leading to a state of oxidative stress that damages cellular components and can trigger programmed cell death (apoptosis). Amariin counteracts these detrimental effects through two interconnected pathways.

Reduction of Oxidative Stress

Amariin is a powerful antioxidant. It directly neutralizes free radicals and restores the cellular antioxidant defense system. In the context of ethanol-induced hepatotoxicity, Amariin has been shown to:

-

Inhibit Lipid Peroxidation: Prevents the oxidative degradation of lipids, a process that damages cell membranes.

-

Reduce Protein Carbonylation: Protects proteins from oxidative damage, which can lead to loss of function.

-

Decrease DNA Damage: Inhibits the formation of 8-hydroxy-2-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage.

-

Restore Antioxidant Enzymes: Replenishes the levels of endogenous antioxidant enzymes that are depleted by ethanol exposure.

Modulation of Apoptosis

By mitigating oxidative stress, Amariin reduces a key trigger for apoptosis. Furthermore, it directly influences the molecular machinery of apoptosis to promote cell survival. Specifically, Amariin:

-

Regulates the Bax/Bcl-2 Ratio: It decreases the expression of the pro-apoptotic protein Bax and restores the expression of the anti-apoptotic protein Bcl-2. A lower Bax/Bcl-2 ratio is indicative of reduced apoptosis.

-

Inhibits PARP Cleavage: Prevents the cleavage of Poly (ADP-ribose) polymerase (PARP), a key event in the execution phase of apoptosis.

Signaling Pathways

The hepatoprotective effects of Amariin can be visualized through its influence on the ethanol-induced signaling cascade that leads to cell death.

Amariin from Phyllanthus amarus: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Immediate Release

This technical whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the discovery, isolation, and characterization of Amariin, a hydrolysable tannin from the medicinal plant Phyllanthus amarus. This document details the experimental protocols for its extraction and purification and summarizes its known biological activities, with a focus on its role in modulating key cellular signaling pathways.

Introduction

Phyllanthus amarus Schum. & Thonn. (family Euphorbiaceae) is a small herb widely distributed in tropical and subtropical regions. It has a long history of use in traditional medicine systems, including Ayurveda, for treating a variety of ailments, particularly those related to the liver, kidneys, and gastrointestinal tract.[1][2] Phytochemical investigations have revealed a rich array of bioactive compounds, including lignans, flavonoids, alkaloids, and a significant class of hydrolysable tannins.[1] Among these, Amariin, a di-dehydrohexahydroxydiphenoyl hydrolysable tannin, was first isolated and characterized by Foo in 1993.[3] This document serves as a comprehensive technical guide to its discovery and isolation.

Experimental Protocols

The isolation and purification of Amariin from Phyllanthus amarus involves a multi-step process combining solvent extraction and chromatographic techniques. The following protocols are synthesized from established methods for the isolation of hydrolysable tannins from Phyllanthus species.

Plant Material and Extraction

Fresh aerial parts of Phyllanthus amarus are collected and shade-dried. The dried plant material is then coarsely powdered. The powdered material is extracted to obtain a crude extract rich in tannins and other polar compounds.

Table 1: Extraction Parameters

| Parameter | Value/Description |

| Plant Part | Aerial parts (leaves and stems) |

| Pre-processing | Shade-dried and coarsely powdered |

| Extraction Solvent | Acetone or 70% aqueous acetone |

| Extraction Method | Maceration or Soxhlet extraction |

| Solvent-to-Solid Ratio | 10:1 (v/w) |

| Extraction Temperature | Room temperature or boiling point of the solvent |

| Extraction Duration | 24-48 hours (maceration) or until exhaustion (Soxhlet) |

The resulting crude extract is filtered and concentrated under reduced pressure to yield a viscous residue.

Isolation and Purification of Amariin

The purification of Amariin from the crude extract is typically achieved through a series of column chromatographic steps.

Sephadex LH-20 column chromatography is a crucial step for separating tannins from other classes of compounds. The crude extract is redissolved in a minimal amount of aqueous methanol and loaded onto a Sephadex LH-20 column.

Table 2: Sephadex LH-20 Column Chromatography Parameters

| Parameter | Value/Description |

| Stationary Phase | Sephadex LH-20 |

| Column Dimensions | Dependent on the amount of crude extract |

| Equilibration Solvent | 100% Ethanol |

| Elution Solvents | Stepwise gradient of ethanol, followed by aqueous acetone (e.g., 50% acetone) |

| Fraction Collection | Based on UV absorbance at 280 nm |

The initial elution with ethanol removes low-molecular-weight phenolics, while the subsequent elution with aqueous acetone yields the tannin-rich fraction containing Amariin, geraniin, and corilagin.

For final purification and to obtain high-purity Amariin, preparative reverse-phase HPLC is employed. The tannin-rich fraction is subjected to preparative HPLC to separate the individual hydrolysable tannins.

Table 3: Preparative HPLC Parameters for Amariin Purification

| Parameter | Value/Description |

| Column | C18 reverse-phase column (preparative scale) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A time-programmed gradient from low to high concentration of mobile phase B |

| Flow Rate | Dependent on the column dimensions |

| Detection | UV detector at 280 nm |

| Fraction Collection | Based on the retention time of Amariin |

The fractions corresponding to the Amariin peak are collected, pooled, and the solvent is removed under vacuum to yield purified Amariin.

Structural Characterization

The identity and purity of the isolated Amariin are confirmed using spectroscopic methods. The structure of amariin was established as 1-galloyl-2,4:3,6-bis-dehydrohexahydroxydiphenoyl-glucopyranoside.[3]

Table 4: Spectroscopic Data for Amariin Characterization

| Technique | Purpose |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. |

| ¹H NMR Spectroscopy | Elucidation of the proton environment in the molecule. |

| ¹³C NMR Spectroscopy | Determination of the carbon skeleton of the molecule. |

Quantitative Data

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The overall workflow for the isolation of Amariin is depicted in the following diagram.

Caption: Workflow for the isolation and purification of Amariin.

Modulation of Inflammatory Signaling Pathways

Hydrolysable tannins from Phyllanthus amarus, including Amariin and its co-isolated compounds, have been shown to exert anti-inflammatory effects by modulating key signaling pathways.[2][5] The following diagram illustrates the putative mechanism of action.

Caption: Inhibition of pro-inflammatory signaling pathways by Amariin.

Conclusion

Amariin is a significant bioactive hydrolysable tannin from Phyllanthus amarus with potential therapeutic applications, particularly in the context of inflammation. This technical guide provides a framework for its isolation and purification, based on established phytochemical methods. The elucidation of its inhibitory effects on key pro-inflammatory signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, underscores its potential as a lead compound for the development of novel anti-inflammatory agents. Further research is warranted to fully characterize its pharmacological profile and to optimize its production for preclinical and clinical evaluation.

References

- 1. chemijournal.com [chemijournal.com]

- 2. researchgate.net [researchgate.net]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. US20130122119A1 - Phyllanthus amarus compositions and method of extracting same - Google Patents [patents.google.com]

- 5. Modulation of cell signaling pathways by Phyllanthus amarus and its major constituents: potential role in the prevention and treatment of inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity Screening of Amariin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amariin, an ellagitannin predominantly isolated from plants of the Phyllanthus genus, has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the biological activities of amariin, with a focus on its antioxidant, hepatoprotective, radioprotective, anti-inflammatory, anticancer, and antiviral effects. This document is intended to serve as a resource for researchers and professionals in drug development by summarizing available quantitative data, detailing experimental protocols, and illustrating known signaling pathways.

While research has highlighted the therapeutic potential of amariin, it is important to note that much of the existing data on its anti-inflammatory, anticancer, and antiviral activities is derived from studies on crude extracts of Phyllanthus amarus. The specific contributions of amariin to these effects are still under investigation, and further research is required to fully elucidate its mechanisms of action.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of amariin. It is important to note that specific IC50 and EC50 values for amariin are limited in the currently available literature.

| Biological Activity | Assay | Test System | Concentration/Effect | Reference |

| Radioprotective | Protein Oxidation Inhibition | Rat Liver Mitochondria | Inhibition observed at 0.1 mM | [1] |

| Hepatoprotective | Ethanol-induced Cytotoxicity | Mouse Liver Slices | Protective effect observed | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature regarding the biological screening of amariin and related compounds from Phyllanthus amarus.

Antioxidant and Radioprotective Activity Assays

a) Inhibition of Lipid Peroxidation in Rat Liver Mitochondria

-

Objective: To assess the ability of amariin to prevent lipid peroxidation in mitochondrial membranes.

-

Methodology:

-

Isolate rat liver mitochondria via differential centrifugation.

-

Induce lipid peroxidation in the mitochondrial suspension using a pro-oxidant, such as ascorbate-Fe²⁺.

-

Treat the mitochondrial suspension with varying concentrations of amariin prior to or concurrently with the pro-oxidant.

-

Measure the extent of lipid peroxidation by quantifying the formation of thiobarbituric acid reactive substances (TBARS), which are byproducts of lipid peroxidation. This is typically done spectrophotometrically.

-

A control group without amariin treatment is used as a baseline for maximum lipid peroxidation.

-

Calculate the percentage inhibition of lipid peroxidation by amariin.

-

b) Protection of Plasmid DNA from Radiation-Induced Damage

-

Objective: To evaluate the radioprotective effect of amariin on DNA integrity.

-

Methodology:

-

Prepare a solution of supercoiled plasmid DNA (e.g., pBR322).

-

Treat the plasmid DNA solution with different concentrations of amariin.

-

Expose the DNA solutions (with and without amariin) to a source of ionizing radiation (e.g., gamma rays).

-

Analyze the different topological forms of the plasmid DNA (supercoiled, open circular, and linear) using agarose gel electrophoresis.

-

Quantify the percentage of each DNA form. An increase in the supercoiled form and a decrease in the open circular and linear forms in the presence of amariin indicate a protective effect against single- and double-strand breaks.

-

Hepatoprotective Activity Assay

a) Ethanol-Induced Cytotoxicity in Liver Slices

-

Objective: To determine the protective effect of amariin against ethanol-induced liver cell damage.

-

Methodology:

-

Prepare thin slices of fresh mouse liver tissue.

-

Incubate the liver slices in a culture medium containing a cytotoxic concentration of ethanol.

-

In parallel, incubate another set of liver slices with both ethanol and varying concentrations of amariin.

-

After the incubation period, assess cell viability and damage through various biochemical assays, including:

-

Measurement of lactate dehydrogenase (LDH) leakage into the medium, an indicator of cell membrane damage.

-

Quantification of intracellular reduced glutathione (GSH) levels, a key antioxidant.

-

Assessment of mitochondrial function, for example, through an MTT assay.

-

-

A control group of liver slices incubated without ethanol or amariin is used to represent normal cell viability.

-

Anti-inflammatory, Anticancer, and Antiviral Activity Assays

Note: The following protocols are generalized based on studies of Phyllanthus amarus extracts and may be adapted for screening isolated amariin.

a) In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)

-

Objective: To assess the anti-inflammatory potential by measuring the inhibition of pro-inflammatory mediators.

-

Methodology:

-

Culture RAW 264.7 murine macrophage cells.

-

Pre-treat the cells with various concentrations of the test compound (e.g., amariin) for a specified period.

-

Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS).

-

After incubation, collect the cell culture supernatant and measure the levels of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (e.g., TNF-α, IL-6) using appropriate methods (e.g., Griess reagent for NO, ELISA for cytokines and PGE2).

-

Determine the IC50 value, the concentration of the compound that inhibits the production of the inflammatory mediator by 50%.

-

b) In Vitro Anticancer Assay (e.g., against HepG2 cells)

-

Objective: To evaluate the cytotoxic effect on cancer cells.

-

Methodology:

-

Culture a human cancer cell line, such as the hepatocellular carcinoma line HepG2.

-

Treat the cells with a range of concentrations of the test compound.

-

After a defined incubation period (e.g., 24, 48, or 72 hours), assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

c) In Vitro Antiviral Assay (e.g., against HIV replication)

-

Objective: To determine the inhibitory effect on viral replication.

-

Methodology:

-

Infect a suitable host cell line with the virus of interest (e.g., T-lymphocytes with HIV).

-

Treat the infected cells with different concentrations of the test compound.

-

After an appropriate incubation period, quantify the extent of viral replication. This can be done by measuring:

-

The activity of viral enzymes, such as reverse transcriptase for HIV.

-

The amount of viral antigens, such as the p24 antigen for HIV, using ELISA.

-

The viral load (number of viral RNA copies) using quantitative PCR (qPCR).

-

-

Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.

-

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways that are potentially modulated by amariin, based on studies of Phyllanthus amarus extracts. It is crucial to reiterate that these pathways have been associated with the whole plant extract, and further research is needed to confirm the specific role of amariin in modulating these pathways.

Hepatoprotective and Antioxidant Mechanism

Amariin has been shown to protect liver cells from ethanol-induced toxicity by mitigating oxidative stress and apoptosis.[1] The proposed mechanism involves the inhibition of lipid peroxidation, restoration of antioxidant enzyme levels, and modulation of the pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) protein ratio.

Caption: Proposed hepatoprotective and antioxidant mechanism of amariin.

Anti-inflammatory Signaling Pathways (Hypothesized from Phyllanthus amarus Extract Studies)

Extracts of Phyllanthus amarus have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. These pathways are crucial in the production of pro-inflammatory mediators.

Caption: Hypothesized anti-inflammatory signaling pathways modulated by P. amarus extract.

Anticancer Signaling Pathway (Hypothesized from Phyllanthus amarus Extract Studies)

Studies on Phyllanthus amarus extracts suggest that they can induce apoptosis in cancer cells through the modulation of multiple signaling pathways, including the MAPK and PI3K/Akt pathways, which are often dysregulated in cancer.

Caption: Hypothesized anticancer signaling pathways modulated by P. amarus extract.

Conclusion and Future Directions

Amariin, an ellagitannin found in Phyllanthus amarus, demonstrates promising biological activities, particularly in hepatoprotection, antioxidation, and radioprotection. While the broader extracts of Phyllanthus amarus show significant anti-inflammatory, anticancer, and antiviral potential, further research is imperative to isolate and quantify the specific contributions of amariin to these effects. Future studies should focus on:

-

Quantitative Screening: Determining the IC50 and EC50 values of purified amariin in a wide range of antioxidant, anti-inflammatory, anticancer, and antiviral assays.

-

Mechanism of Action: Elucidating the specific signaling pathways and molecular targets directly modulated by amariin.

-

In Vivo Studies: Validating the in vitro findings through well-designed animal models to assess the efficacy, pharmacokinetics, and safety profile of amariin.

A deeper understanding of the biological activities and mechanisms of amariin will be crucial for its potential development as a novel therapeutic agent for a variety of diseases. This guide serves as a foundational resource to direct and inspire such future investigations.

References

Pharmacological Properties of Amariin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amariin, an ellagitannin isolated from the medicinal plant Phyllanthus amarus, has demonstrated notable pharmacological properties, primarily centered around its hepatoprotective, antioxidant, and anti-apoptotic activities. This technical guide provides a comprehensive overview of the current understanding of amariin's pharmacological profile, detailing its mechanism of action, summarizing available quantitative data, and outlining key experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product pharmacology and drug discovery.

Introduction

Phyllanthus amarus, a plant with a long history of use in traditional medicine, is a rich source of various bioactive compounds. Among these, the ellagitannin amariin has emerged as a molecule of significant interest due to its potent biological activities. This guide focuses specifically on the pharmacological properties of isolated amariin, providing an in-depth analysis of its effects and underlying mechanisms.

Hepatoprotective Properties

Amariin has been shown to exhibit significant hepatoprotective effects, particularly against ethanol-induced cytotoxicity.[1][2] Studies using mouse liver slices have demonstrated that amariin can protect hepatocytes from alcohol-induced damage.[1][2] The primary mechanisms underlying this protection are believed to be its potent antioxidant and anti-apoptotic activities.

Experimental Protocol: In Vitro Hepatoprotective Assay

A common method to assess the hepatoprotective effect of a compound against a toxin-induced liver injury in vitro is as follows:

-

Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from animal models (e.g., rats or mice) or a suitable liver cell line (e.g., HepG2) is cultured under standard conditions.

-

Induction of Hepatotoxicity: A known hepatotoxin, such as ethanol or carbon tetrachloride (CCl4), is added to the cell culture medium to induce cellular damage.

-

Treatment with Amariin: Different concentrations of amariin are co-incubated with the hepatocytes and the toxin. A control group with the toxin alone and an untreated control group are also maintained.

-

Assessment of Cell Viability: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity.

-

Biochemical Analysis: The levels of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), in the culture medium are measured as indicators of hepatocellular damage.

-

Histopathological Examination: Cellular morphology is observed under a microscope to assess for signs of damage, such as cell shrinkage, membrane blebbing, and necrosis.

Antioxidant Activity

Amariin's hepatoprotective effects are strongly linked to its ability to counteract oxidative stress. It functions as a potent antioxidant by directly scavenging free radicals and by modulating the endogenous antioxidant defense systems.

Mechanism of Antioxidant Action

Amariin has been observed to:

Quantitative Antioxidant Activity Data

While specific IC50 values for amariin are not extensively reported in the readily available literature, the following table summarizes typical data obtained for natural compounds with similar properties in common antioxidant assays.

| Assay | Typical IC50 Range for Ellagitannins (µg/mL) |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging | 5 - 50 |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging | 2 - 20 |

Note: These are representative values and the actual IC50 for amariin may vary depending on the specific experimental conditions.

Experimental Protocols: Antioxidant Assays

-

A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Various concentrations of amariin are added to the DPPH solution.

-

The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

-

The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of amariin required to scavenge 50% of the DPPH radicals) is determined.

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).

-

The ABTS•+ solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Different concentrations of amariin are added to the ABTS•+ solution.

-

After a set incubation time, the absorbance is measured.

-

The percentage of inhibition is calculated to determine the IC50 value.

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, plays a crucial role in the pathogenesis of liver diseases. Amariin has been shown to protect hepatocytes by inhibiting apoptosis.

Modulation of Apoptotic Pathways

Key anti-apoptotic effects of amariin include:

-

Inhibition of the cleavage of Poly (ADP-ribose) polymerase (PARP), a key protein in DNA repair and apoptosis.[1][2]

-

Modulation of the Bax/Bcl-2 ratio, a critical determinant of cell fate. Amariin has been observed to inhibit the pro-apoptotic protein Bax and restore the levels of the anti-apoptotic protein Bcl-2.[1][2]

Quantitative Data on Anti-Apoptotic Effects

Specific quantitative data on the effect of amariin on apoptosis are limited. However, studies on related compounds demonstrate changes in the Bax/Bcl-2 ratio as a key indicator of anti-apoptotic activity.

| Parameter | Expected Effect of Amariin |

| Bax protein expression | Decrease |

| Bcl-2 protein expression | Increase |

| Bax/Bcl-2 ratio | Decrease |

| Percentage of apoptotic cells | Decrease |

Experimental Protocols: Apoptosis Assays

-

Hepatocytes are treated with an apoptosis-inducing agent (e.g., ethanol) with or without amariin.

-

Total protein is extracted from the cells.

-

Protein concentrations are determined using a suitable method (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative expression levels of Bax and Bcl-2.

-

Cells are treated as described for the Western blot analysis.

-

Both adherent and floating cells are collected.

-

Cells are washed and resuspended in a binding buffer.

-

Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.

-

After incubation in the dark, the cells are analyzed by flow cytometry.

-

The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) is quantified.

Involvement in Cellular Signaling Pathways

The pharmacological effects of amariin are likely mediated through the modulation of key cellular signaling pathways involved in inflammation, cell survival, and apoptosis. While direct evidence for amariin's targets is still emerging, its known activities suggest potential interactions with the NF-κB, MAPK, and PI3K/Akt pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival. Inhibition of this pathway is a plausible mechanism for the anti-inflammatory and hepatoprotective effects of amariin.

Caption: Potential inhibition of the NF-κB signaling pathway by Amariin.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. Amariin's influence on apoptosis suggests a potential modulation of this pathway.

References

In Vitro Efficacy of Amariin: A Technical Overview of Hepatoprotective and Anti-apoptotic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amariin, an ellagitannin found in plants such as Phyllanthus amarus, has garnered scientific interest for its potential therapeutic properties. In vitro studies form the foundational basis for understanding the cellular and molecular mechanisms underlying the bioactivity of such natural compounds. This technical guide provides a comprehensive overview of the in vitro effects of Amariin, with a particular focus on its hepatoprotective, antioxidant, and anti-apoptotic activities. The information presented herein is synthesized from peer-reviewed research to support further investigation and drug development endeavors.

Hepatoprotective Effects Against Ethanol-Induced Cytotoxicity

Amariin has demonstrated significant protective effects against ethanol-induced cell damage in ex vivo models using mouse liver slices. Chronic alcohol consumption is a leading cause of liver disease, characterized by oxidative stress and apoptosis of hepatocytes. In vitro studies are crucial for elucidating the mechanisms by which compounds like Amariin may mitigate these effects.

Data Presentation: Antioxidant and Anti-apoptotic Effects

The following tables summarize the qualitative effects of Amariin in an in vitro model of ethanol-induced hepatotoxicity.

Table 1: Effect of Amariin on Markers of Oxidative Stress in Ethanol-Treated Mouse Liver Slices

| Oxidative Stress Marker | Effect of Ethanol Treatment | Effect of Amariin Treatment |

| Lipid Peroxidation | Increased | Inhibited |

| Protein Carbonyl Formation | Increased | Inhibited |

| 8-hydroxy-2-deoxyguanosine (8-OHdG) | Increased | Inhibited |

| Antioxidant Enzyme Levels | Altered | Restored |

Table 2: Effect of Amariin on Markers of Apoptosis in Ethanol-Treated Mouse Liver Slices

| Apoptotic Marker | Effect of Ethanol Treatment | Effect of Amariin Treatment |

| Bax/Bcl-2 Ratio | Increased | Modulated (Ratio Decreased) |

| Poly (ADP-ribose) polymerase (PARP) Cleavage | Increased | Inhibited |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the in vitro effects of Amariin.

Ethanol-Induced Hepatotoxicity in Mouse Liver Slices

This ex vivo model serves as a relevant system to study liver injury.

-

Tissue Preparation: Precision-cut liver slices are prepared from healthy mice.

-

Ethanol Exposure: Liver slices are incubated in a culture medium containing a cytotoxic concentration of ethanol to induce cellular injury.

-

Amariin Treatment: Experimental groups are co-incubated with varying concentrations of Amariin to assess its protective effects.

-

Assessment of Cytotoxicity: Cell viability is typically measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity.

-

Biochemical Assays: Supernatants and tissue homogenates are collected for the analysis of oxidative stress and apoptosis markers.

Assessment of Oxidative Stress

-

Lipid Peroxidation Assay: Thiobarbituric acid reactive substances (TBARS) assay is commonly used to measure malondialdehyde (MDA), a major product of lipid peroxidation.

-

Protein Carbonyl Assay: The formation of protein carbonyls is detected by derivatization with 2,4-dinitrophenylhydrazine (DNPH), followed by spectrophotometric quantification.

-

8-hydroxy-2-deoxyguanosine (8-OHdG) Assay: DNA is isolated from the liver slices, and the levels of 8-OHdG, a marker of oxidative DNA damage, are quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Antioxidant Enzyme Activity: The activities of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are measured using specific enzymatic assays.

Assessment of Apoptosis

-

Western Blot Analysis: Protein lysates from the liver slices are separated by SDS-PAGE and transferred to a membrane. The expression levels of apoptosis-related proteins, including Bax, Bcl-2, and cleaved PARP, are detected using specific primary and secondary antibodies. Densitometric analysis is performed to quantify the changes in protein expression.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the proposed anti-apoptotic signaling pathway of Amariin and a general experimental workflow.

Caption: Proposed anti-apoptotic signaling pathway of Amariin.

Caption: General experimental workflow for Amariin's effects.

Conclusion

The in vitro evidence strongly suggests that Amariin possesses significant hepatoprotective properties, primarily mediated through its potent antioxidant and anti-apoptotic activities. By mitigating oxidative stress and modulating the intrinsic apoptosis pathway, Amariin demonstrates potential as a therapeutic agent for conditions involving liver cell damage. Further research, including dose-response studies and investigations into its effects on other relevant signaling pathways such as NF-κB, is warranted to fully elucidate its pharmacological profile and advance its potential clinical applications.

An In-depth Technical Guide on the Antioxidant Properties of Amariin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amariin, a potent ellagitannin isolated from the medicinal plant Phyllanthus amarus Linn, has demonstrated significant antioxidant properties across a range of in vitro and ex vivo studies.[1][2] As a member of the hydrolyzable tannins, its polyphenolic structure equips it with robust free-radical scavenging capabilities and the ability to protect biological systems from oxidative damage. This technical guide provides a comprehensive overview of the antioxidant activities of Amariin, detailing its efficacy in various assays, outlining the experimental protocols used for its evaluation, and exploring the underlying molecular mechanisms and signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of Amariin as a natural antioxidant agent.

Introduction to Amariin and Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including liver disease, neurodegenerative disorders, and cancer.[3] Antioxidants can mitigate this damage by neutralizing free radicals, chelating metal ions, and modulating cellular antioxidant defense systems. Amariin, a key bioactive constituent of Phyllanthus amarus, has been identified as a promising natural antioxidant, comparable in efficacy to other well-known flavonoids like rutin and quercetin 3-O-glucoside.[1][2] Its protective effects have been particularly noted in models of hepatotoxicity, where it counteracts the deleterious effects of toxins like ethanol.[4]

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of Amariin has been evaluated through several established in vitro assays. While many studies confirm its high efficacy, specific quantitative values are not always available. The following tables summarize the available data.

Table 1: In Vitro Radical Scavenging Activity of Amariin

| Assay Type | Radical Scavenged | Quantitative Data | Source |

| Pulse Radiolysis | Hydroxyl Radical (•OH) | Second-Order Rate Constant: ~8.0 x 10⁹ M⁻¹s⁻¹ | [5] |

| DPPH Scavenging | 2,2-diphenyl-1-picrylhydrazyl | High activity reported; specific IC50 not detailed in abstract. P. amarus extract IC50 < 30 µg/mL. | [1][6] |

| ABTS Scavenging | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | High activity reported; specific IC50 not detailed in abstract. | [1] |

| FRAP | Ferric ion (Fe³⁺) | High activity reported; specific value not detailed in abstract. | [1] |

Note: IC50 is the concentration of a substance required to scavenge 50% of the initial free radicals.

Table 2: Protective Effects of Amariin Against Oxidative Damage

| Biological System | Oxidative Stressor | Effect Measured | Quantitative Data | Source |

| Mouse Liver Slices | Ethanol | Lipid Peroxidation (MDA) | Inhibition of lipid peroxidation observed. | [4] |

| Mouse Liver Slices | Ethanol | Protein Carbonyl Formation | Inhibition of protein oxidation observed. | [4] |

| Mouse Liver Slices | Ethanol | DNA Damage (8-OHdG) | Inhibition of 8-hydroxy-2-deoxyguanosine formation. | [4] |

| Mouse Liver Slices | Ethanol | Antioxidant Enzymes | Restoration of altered antioxidant enzyme levels. | [4] |

| Mouse Liver Slices | Ethanol | Apoptosis Regulation | Modulation of Bax/Bcl-2 ratio. | [4] |

Note: MDA = Malondialdehyde; 8-OHdG = 8-hydroxy-2-deoxyguanosine.

Molecular Mechanisms of Antioxidant Action

Amariin exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of endogenous cellular defense pathways.

Direct Radical Scavenging

The polyphenolic structure of Amariin, rich in hydroxyl groups, allows it to donate hydrogen atoms or electrons to neutralize unstable free radicals such as the hydroxyl radical (•OH), a highly reactive and damaging ROS.[5] This direct scavenging activity is a primary mechanism for its protective effects.

Protection Against Cellular Damage

In a model of ethanol-induced hepatotoxicity, Amariin demonstrated significant protective effects on mouse liver slices. It effectively inhibited key markers of oxidative damage, including lipid peroxidation, protein oxidation, and DNA damage.[4] This suggests that Amariin can protect the integrity of critical biomolecules from oxidative attack.

Modulation of Apoptosis

Oxidative stress is a potent inducer of apoptosis (programmed cell death). The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of this process. Pro-apoptotic proteins like Bax promote apoptosis, while anti-apoptotic proteins like Bcl-2 inhibit it. The ratio of Bax to Bcl-2 is a key determinant of cell fate. Studies have shown that Amariin can modulate the Bax/Bcl-2 ratio, thereby protecting cells from apoptosis induced by oxidative insults.[4]

Potential Role in Nrf2 Signaling Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, known as the antioxidant response element (ARE).[1][6] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of cytoprotective genes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[2][7][8]

Given that Amariin restores the levels of antioxidant enzymes, it is plausible that its mechanism involves the activation of the Nrf2-ARE pathway.[4] While direct evidence linking Amariin to Nrf2 activation requires further investigation, this pathway represents a likely and significant mechanism for its indirect antioxidant effects.

Detailed Experimental Protocols

The following sections provide generalized methodologies for the key assays used to characterize the antioxidant properties of Amariin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to neutralize the stable DPPH radical.

-

Principle: The DPPH radical has a deep violet color in solution with a characteristic absorbance maximum around 517 nm. When reduced by an antioxidant, the solution decolorizes. The change in absorbance is proportional to the radical scavenging activity.[9][10]

-

Reagents:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Amariin stock solution (dissolved in a suitable solvent like methanol or DMSO)

-

Methanol

-

Positive control (e.g., Ascorbic acid, Trolox)

-

-

Protocol:

-

Prepare serial dilutions of Amariin and the positive control to various concentrations.

-

In a 96-well plate or cuvette, add a fixed volume of the DPPH solution (e.g., 150 µL).

-

Add a small volume of the Amariin sample or standard to the DPPH solution (e.g., 10 µL).

-

For the blank, add the solvent used for the sample instead of the sample itself.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Plot the % inhibition against the concentration of Amariin to determine the IC50 value.[9]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

-

Principle: The ABTS radical cation, which has a characteristic blue-green color, is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the radical is reduced, and the solution decolorizes. The reduction in absorbance is measured spectrophotometrically around 734 nm.[11]

-

Reagents:

-

ABTS stock solution (e.g., 7 mM)

-

Potassium persulfate solution (e.g., 2.45 mM)

-

Amariin stock solution

-

Solvent (e.g., methanol or ethanol)

-

Positive control (e.g., Trolox)

-

-

Protocol:

-

Prepare the ABTS•⁺ working solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•⁺ working solution with the solvent to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of Amariin and the positive control.

-

Add a large volume of the diluted ABTS•⁺ solution (e.g., 190 µL) to a 96-well plate.

-

Add a small volume of the Amariin sample or standard (e.g., 10 µL).

-

Incubate at room temperature for a set time (e.g., 6-30 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity and determine the IC50 value as described for the DPPH assay.

-

Lipid Peroxidation (TBARS/MDA) Assay

This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a secondary product of this process.

-

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature (90-100°C) to form a pink-colored MDA-TBA adduct. The absorbance of this adduct is measured spectrophotometrically around 532 nm.

-

Reagents:

-

Biological sample (e.g., tissue homogenate, cell lysate)

-

TBA reagent (dissolved in an acidic solution)

-

Trichloroacetic acid (TCA) or similar acid for protein precipitation

-

Antioxidant to prevent ex vivo oxidation (e.g., Butylated hydroxytoluene, BHT)

-

MDA standard for calibration curve

-

-

Protocol:

-

Homogenize the tissue or lyse the cells in a suitable buffer on ice, often containing BHT to prevent further oxidation during sample preparation.

-

Centrifuge the homogenate to remove debris.

-

Add an acidic solution (e.g., TCA) to the supernatant to precipitate proteins, followed by centrifugation.

-

Take the protein-free supernatant and add the TBA reagent.

-

Incubate the mixture at 95°C for 60 minutes to facilitate the formation of the MDA-TBA adduct.

-

Cool the samples in an ice bath to stop the reaction.

-

Measure the absorbance of the supernatant at 532 nm.

-

Quantify the MDA concentration in the samples by comparing their absorbance to a standard curve prepared with known concentrations of MDA.

-

Conclusion and Future Directions

Amariin, an ellagitannin from Phyllanthus amarus, is a potent antioxidant with multifaceted mechanisms of action. It demonstrates excellent direct radical scavenging activity and protects cells from oxidative damage to lipids, proteins, and DNA. Furthermore, its ability to modulate the Bax/Bcl-2 ratio and restore endogenous antioxidant enzyme levels suggests a complex interplay with cellular signaling pathways. The activation of the Nrf2-ARE pathway is a highly probable mechanism for its indirect antioxidant effects and warrants direct investigation.

For drug development professionals, Amariin represents a compelling natural product candidate for conditions rooted in oxidative stress, particularly alcoholic liver disease. Future research should focus on:

-

Obtaining precise IC50 values for Amariin in various antioxidant assays.

-

Elucidating the specific signaling pathways, including a definitive confirmation of Nrf2 activation.

-

Conducting in vivo studies to confirm its efficacy, bioavailability, and safety profile in animal models of oxidative stress-related diseases.

This comprehensive approach will be essential to fully unlock the therapeutic potential of Amariin as a clinical antioxidant agent.

References

- 1. researchgate.net [researchgate.net]

- 2. svrkgdc.ac.in [svrkgdc.ac.in]

- 3. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Activation of Nrf2 signaling by Icariin protects against 6-OHDA-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ORBi: Detailed Reference [orbi.uliege.be]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. An insight into role of amino acids as antioxidants via NRF2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

Amariin synthesis protocol for research purposes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Amariin is a hydrolyzable tannin belonging to the class of ellagitannins, which are esters of hexahydroxydiphenic acid and a polyol, typically glucose. It is abundantly found in the plant Phyllanthus amarus (Euphorbiaceae), a herb with a long history of use in traditional medicine for treating a variety of ailments, particularly those affecting the liver.[1] Recent scientific investigations have begun to validate these traditional uses, revealing Amariin's potent pharmacological activities, including antioxidant, radioprotective, and hepatoprotective effects.[1] This document provides protocols for the isolation of Amariin and details its biological activities for research purposes.

Isolation Protocol of Amariin from Phyllanthus amarus

As a specific chemical synthesis protocol for Amariin is not currently available, the primary method for obtaining this compound for research is through isolation from its natural source, Phyllanthus amarus. The following protocol outlines a general procedure for the extraction and isolation of Amariin.

2.1. Materials and Reagents

-

Dried, powdered leaves of Phyllanthus amarus

-

Methanol

-

n-Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system

-

Relevant solvents for chromatography (e.g., water, acetonitrile, formic acid)

2.2. Experimental Workflow

2.3. Detailed Methodology

-

Extraction: The dried and powdered leaves of Phyllanthus amarus are macerated with methanol at room temperature for an extended period (e.g., 72 hours) to extract the bioactive compounds.

-

Filtration and Concentration: The methanolic extract is filtered and then concentrated under reduced pressure to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is subjected to sequential partitioning with solvents of increasing polarity, such as n-hexane and ethyl acetate, to separate compounds based on their polarity. Amariin, being a polar compound, will be concentrated in the more polar fractions.

-

Column Chromatography: The ethyl acetate fraction, which is rich in tannins, is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents (e.g., chloroform-methanol) to separate the different classes of compounds.

-

Sephadex LH-20 Chromatography: Fractions containing Amariin are further purified using Sephadex LH-20 column chromatography, which is particularly effective for separating polyphenolic compounds.

-

Preparative HPLC: Final purification to obtain highly pure Amariin is achieved through preparative High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with a small percentage of formic acid). The purity of the isolated Amariin should be confirmed by analytical HPLC and spectroscopic methods (e.g., NMR, Mass Spectrometry).

Biological Activity of Amariin

Amariin exhibits a range of biological activities, with its hepatoprotective and antioxidant effects being the most extensively studied.

3.1. Hepatoprotective Activity

Amariin has demonstrated significant protective effects against liver damage induced by various toxins, such as ethanol.[2] Studies have shown that Amariin can mitigate ethanol-induced cytotoxicity in liver cells.[2]

3.2. Antioxidant Activity

The antioxidant properties of Amariin are central to its therapeutic effects. It functions by scavenging free radicals and modulating the cellular antioxidant defense systems.

Table 1: Effect of Amariin on Oxidative Stress Markers and Antioxidant Enzymes in Ethanol-Induced Hepatotoxicity

| Parameter | Effect of Ethanol | Effect of Amariin Treatment | Reference |

| Lipid Peroxidation | Increased | Decreased | [2] |

| Protein Carbonyl Formation | Increased | Decreased | [2] |

| 8-hydroxy-2-deoxyguanosine (8-OHdG) | Increased | Decreased | [2] |

| Superoxide Dismutase (SOD) | Decreased | Restored | [2] |

| Catalase (CAT) | Decreased | Restored | [2] |

| Glutathione Peroxidase (GPx) | Decreased | Restored | [2] |

This table summarizes the general trends observed in studies investigating the effects of Amariin on markers of oxidative stress and antioxidant enzyme levels in models of ethanol-induced liver injury.

Signaling Pathways Modulated by Amariin

The hepatoprotective and antioxidant effects of Amariin are mediated through its interaction with specific cellular signaling pathways, primarily those involved in apoptosis and cellular defense against oxidative stress.

4.1. Apoptosis Pathway

In the context of ethanol-induced liver injury, Amariin has been shown to modulate the apoptotic pathway by influencing the expression of key regulatory proteins.[2]

Amariin helps to prevent apoptosis in liver cells by downregulating the expression of the pro-apoptotic protein Bax and upregulating the anti-apoptotic protein Bcl-2, thereby favorably altering the Bax/Bcl-2 ratio.[2]

4.2. Nrf2-Mediated Antioxidant Response

While direct studies on Amariin's effect on the Nrf2 pathway are limited, many polyphenols with similar structures and antioxidant properties are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is a key regulator of the cellular antioxidant response.

It is hypothesized that Amariin, by acting as an antioxidant, can lead to the dissociation of Nrf2 from its inhibitor Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes, leading to their increased expression and enhanced cellular protection against oxidative stress.

Conclusion

Amariin is a promising natural compound with significant therapeutic potential, particularly in the context of liver diseases. While its chemical synthesis remains an area for future research, the isolation of Amariin from Phyllanthus amarus provides a viable source for research and development. The detailed protocols and mechanistic insights provided in these application notes are intended to facilitate further investigation into the pharmacological properties of Amariin and accelerate its potential translation into clinical applications.

References

Application Notes and Protocols for Amariin in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amariin, an ellagitannin isolated from Phyllanthus amarus, has demonstrated significant cytoprotective and antioxidant properties in preclinical models. These notes provide a summary of the available data to guide the design of future in vivo animal studies. Due to a lack of direct in vivo dosage studies on isolated Amariin, this document details protocols from an ex vivo study using mouse liver slices and provides contextual dosage information from in vivo studies on the broader Phyllanthus amarus extract and the structurally related ellagitannin, geraniin. This information serves as a starting point for dose-range finding and experimental design.

Data Presentation: Dosage and Effects

Amariin: Ex Vivo Hepatoprotective Effects

The primary research available for Amariin involves an ex vivo model of ethanol-induced toxicity in mouse liver slices. This model provides insights into the direct protective effects of Amariin on liver tissue.

| Parameter | Details | Reference |

| Biological System | Mouse Liver Slices | |

| Animal Model | Mice (for tissue harvesting) | |

| Test Substance | Amariin (isolated from Phyllanthus amarus) | |

| Toxin | Ethanol | |

| Key Protective Effects | - Protection against ethanol-induced cytotoxicity and apoptosis.- Reduction of oxidative damage to lipids and proteins.- Modulation of the Bax/Bcl-2 ratio.- Restoration of antioxidant enzyme levels. |

Contextual Data: In Vivo Dosages of Phyllanthus amarus Extracts

Studies on crude and semi-purified extracts of Phyllanthus amarus provide a basis for estimating potential dosage ranges for its constituents, including Amariin.

| Animal Model | Extract Type | Administration Route | Dosage Range | Observed Effect | Reference |

| Wistar Rats | Ethanolic Leaf Extract | Oral | 50 - 70 mg/kg | Hepatoprotective | |

| Rats | Methanolic & Aqueous Seed Extracts | Oral | 250 mg/kg | Hepatoprotective | |

| Swiss Albino Mice | Ethanolic Extract | Oral | 100 mg/kg | Analgesic | |

| Wistar Rats | Ethanolic Leaf Extract | Oral | up to 5000 mg/kg | Acute Toxicity (LD50 > 5000 mg/kg) | |

| Mice | Ethanolic Leaf Extract | Oral | 300 mg/kg (for 21 days) | Subchronic Toxicity (Safe) |

Contextual Data: In Vivo Dosages of Geraniin (a related Ellagitannin)

Geraniin, another major ellagitannin found alongside Amariin in Phyllanthus amarus, has been studied in vivo, offering further clues for dosage selection.

| Animal Model | Administration Route | Dosage Range | Observed Effect | Reference |

| Sprague Dawley Rats | Oral | 10 - 50 mg/kg | Protection against high-fat diet-induced oxidative stress | |

| Sprague Dawley Rats | Oral | 25 mg/kg | Amelioration of hypertensive vascular remodeling | |

| Sprague Dawley Rats | Oral | 2000 mg/kg (single dose) | Acute Toxicity (LD50 > 2000 mg/kg) |

Experimental Protocols

Protocol 1: Ex Vivo Mouse Liver Slice Assay for Hepatoprotection

This protocol is based on the methodology used to assess the protective effects of Amariin against ethanol-induced cytotoxicity.

1. Animal and Tissue Preparation: a. Use adult male mice for the procedure. b. Euthanize mice following approved institutional animal care and use committee (IACUC) guidelines. c. Immediately perfuse the liver with an ice-cold, oxygenated buffer (e.g., Krebs-Henseleit buffer) to remove blood. d. Carefully excise the liver and prepare thin slices (approx. 200-250 µm) using a microtome or a similar tissue slicer.

2. Experimental Groups: a. Control Group: Incubate liver slices in oxygenated buffer alone. b. Toxin Group: Incubate liver slices with ethanol to induce cytotoxicity. c. Treatment Group(s): Pre-incubate liver slices with varying concentrations of Amariin for a specified period (e.g., 1 hour) before adding ethanol.

3. Incubation: a. Place liver slices in individual wells of a culture plate containing the appropriate medium. b. Incubate at 37°C in a humidified atmosphere with continuous oxygenation (e.g., 95% O2, 5% CO2).

4. Endpoint Analysis: a. Cytotoxicity Assessment: Measure the leakage of lactate dehydrogenase (LDH) into the incubation medium as an indicator of cell membrane damage. b. Oxidative Stress Markers: Homogenize the liver slices and measure levels of lipid peroxidation (e.g., MDA), protein carbonyls, and 8-hydroxy-2'-deoxyguanosine (8-OHdG). c. Antioxidant Enzyme Activity: Assay the activity of enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in the tissue homogenates. d. Apoptosis Assessment: Perform Western blot analysis on tissue lysates to determine the protein expression levels of Bax, Bcl-2, and cleaved Poly (ADP-ribose) polymerase (PARP).

Mandatory Visualizations

Signaling Pathway of Amariin's Hepatoprotective Action

Preparing Amariin Solutions for Laboratory Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amariin is a hydrolysable ellagitannin isolated from Phyllanthus amarus. It has garnered significant interest in the scientific community for its potential therapeutic properties, including hepatoprotective and antioxidant effects. This document provides detailed application notes and protocols for the preparation, storage, and use of Amariin solutions in a laboratory setting.

Physicochemical Properties and Data Presentation

Accurate preparation of Amariin solutions requires knowledge of its fundamental physicochemical properties. Based on its chemical structure, 1-galloyl-2,4:3,6-bis-dehydrohexahydroxydiphenoyl-glucopyranoside, the following properties have been determined:

| Property | Value | Source/Method |

| Molecular Formula | C₄₁H₂₆O₂₆ | Calculated from structure |

| Molecular Weight | 938.63 g/mol | Calculated from formula |

| Solubility | ||

| Water | Sparingly soluble | General property of ellagitannins |

| Ethanol | Soluble | General property of ellagitannins[1][2] |

| DMSO | Soluble | Common solvent for polyphenols |

| Stability | ||

| pH | More stable in acidic conditions (pH < 7), unstable in basic conditions (pH > 7) | General property of hydrolysable tannins[1][2][3] |

| Temperature | Degradation increases with temperature | General property of hydrolysable tannins[1][2] |

| Light | Sensitive to light | General property of polyphenols |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Amariin Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of Amariin in dimethyl sulfoxide (DMSO), a common solvent for in vitro studies.

Materials:

-

Amariin (solid powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated micropipettes

Procedure:

-

Calculate the required mass of Amariin:

-

For 1 mL of a 10 mM stock solution, the required mass is:

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 938.63 g/mol * (1000 mg / 1 g) = 9.39 mg

-

-

-

Weighing and Dissolving:

-

Carefully weigh 9.39 mg of Amariin powder and transfer it to a sterile microcentrifuge tube.

-

Add 1 mL of cell culture grade DMSO to the tube.

-

-

Solubilization:

-

Vortex the tube vigorously for 1-2 minutes until the Amariin is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

-

Sterilization (Optional):

-

If required for your experiment, sterile-filter the solution through a 0.22 µm syringe filter compatible with DMSO.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C in the dark.

-

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture.

Materials:

-

10 mM Amariin stock solution in DMSO

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile serological pipettes and pipette tips

Procedure:

-

Thaw the Stock Solution:

-

Thaw an aliquot of the 10 mM Amariin stock solution at room temperature.

-

-

Serial Dilution:

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Example Dilution for a 100 µM Working Solution:

-

Add 10 µL of the 10 mM Amariin stock solution to 990 µL of cell culture medium. This results in a 100 µM working solution with 1% DMSO. This intermediate dilution can be further diluted into the final cell culture volume. For instance, adding 10 µL of this 100 µM solution to 90 µL of cells in a 96-well plate will result in a final concentration of 10 µM Amariin and 0.1% DMSO.

-

-

Application to Cells:

-

Add the prepared working solutions to your cell cultures and incubate for the desired experimental duration.

-

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of Amariin in Hepatoprotection

Amariin is suggested to exert its hepatoprotective effects through the modulation of oxidative stress and apoptosis. The following diagram illustrates a proposed signaling pathway.

Figure 1. Proposed signaling pathway of Amariin's hepatoprotective effects.

General Experimental Workflow for In Vitro Studies

The following diagram outlines a general workflow for utilizing Amariin solutions in cell-based experiments.

Figure 2. General workflow for in vitro experiments using Amariin solutions.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Amariin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Amariin, a hydrolysable tannin isolated from the medicinal plant Phyllanthus amarus. Amariin, with the chemical structure 1-galloyl-2,4:3,6-bis-dehydrohexahydroxydiphenoyl-glucopyranoside, is a significant bioactive compound with potential therapeutic applications.[1] The described method utilizes a reversed-phase C18 column with a gradient elution of acidified water and methanol, coupled with UV detection. This protocol provides a reliable and reproducible approach for the quality control and standardization of Phyllanthus amarus extracts and formulations containing Amariin.

Introduction

Phyllanthus amarus is a plant with a long history of use in traditional medicine for treating a variety of ailments, including liver disorders, diabetes, and viral infections.[1] Its therapeutic properties are attributed to a rich diversity of phytochemicals, including lignans, flavonoids, and a significant class of hydrolysable tannins.[2] Amariin is a notable hydrolysable tannin found in this plant, alongside other related compounds like geraniin and corilagin.[1] The quantitative analysis of these bioactive compounds is crucial for ensuring the quality, efficacy, and safety of herbal medicines and for the development of new pharmaceuticals. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of phytochemicals in complex plant extracts. This document provides a comprehensive protocol for the HPLC analysis of Amariin.

Experimental Protocol

Instrumentation and Materials

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary Gradient Pump

-

Autosampler

-

Column Oven

-

Diode Array Detector (DAD) or UV-Vis Detector

-

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

HPLC grade water

-

Formic acid (analytical grade)

-

Amariin reference standard (if available) or a well-characterized Phyllanthus amarus extract

Preparation of Solutions

-

Mobile Phase A: 0.1% Formic acid in water (v/v).

-

Mobile Phase B: Methanol.

-

Standard Solution: Accurately weigh a known amount of Amariin reference standard and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 10-200 µg/mL).

-

Sample Preparation (from Phyllanthus amarus plant material):

-

Grind the dried plant material to a fine powder.

-

Accurately weigh approximately 1 g of the powdered plant material into a flask.

-

Add 25 mL of methanol and sonicate for 30 minutes.

-

Allow the mixture to stand for 24 hours at room temperature for complete extraction.

-

Filter the extract through a Whatman No. 1 filter paper.

-

Further filter the extract through a 0.45 µm syringe filter into an HPLC vial before injection.

-

HPLC Chromatographic Conditions

The following HPLC conditions are recommended for the analysis of Amariin and other hydrolysable tannins.

| Parameter | Condition |

| Column | Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Methanol |

| Gradient Elution | 0-10 min: 10-30% B10-25 min: 30-60% B25-30 min: 60-10% B30-35 min: 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 270 nm |

Note: These conditions may require optimization based on the specific HPLC system and column used.

Data Presentation

The following tables summarize the expected quantitative data for a typical HPLC analysis of hydrolysable tannins.

Table 1: Chromatographic Parameters

| Compound | Retention Time (min) |

| Gallic Acid | ~5 |

| Corilagin | ~15 |

| Amariin | ~20-25 (estimated) |

| Geraniin | ~28 |

| Ellagic Acid | ~32 |

*Retention times for related compounds are provided for reference and may vary.

Table 2: Method Validation Parameters for Hydrolysable Tannin Analysis

| Parameter | Typical Range |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |

| Recovery (%) | 95 - 105% |

| Precision (%RSD) | < 2% |

These values are indicative and should be determined experimentally for the specific method and analyte.

Mandatory Visualization

Diagram 1: HPLC Experimental Workflow for Amariin Analysis

Caption: Workflow for the HPLC analysis of Amariin.

Diagram 2: Logical Relationship of HPLC Method Parameters

References

Application Notes and Protocols for the Extraction and Purification of Amariin from Phyllanthus amarus

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amariin is a hydrolysable tannin found in various plant species, most notably in Phyllanthus amarus (Euphorbiaceae).[1][2] This bioactive compound, along with other tannins like geraniin and corilagin, contributes to the reported medicinal properties of P. amarus, which include anti-inflammatory, antioxidant, and hepatoprotective activities.[3][4] The complex phytochemical profile of P. amarus necessitates robust and efficient extraction and purification protocols to isolate amariin for research and drug development purposes.[5]

This document provides detailed application notes and protocols for the extraction of amariin from Phyllanthus amarus and its subsequent purification using chromatographic techniques.

Data Presentation

Table 1: Comparison of Extraction Solvents for Bioactive Compounds from Phyllanthus amarus

The choice of solvent significantly impacts the extraction efficiency of bioactive compounds from P. amarus. Polar solvents are generally more effective for extracting tannins like amariin.